molecular formula C11H12O6 B14089586 Lignicol

Lignicol

Cat. No.: B14089586
M. Wt: 240.21 g/mol
InChI Key: ZLLQQKITWRWKTD-SPGJFGJESA-N
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Description

Lignicol is a lignin-derived polyphenolic compound primarily utilized in pharmaceutical and material science applications due to its structural complexity and bioactive properties. It is characterized by a high molecular weight (approximately 1800–2500 g/mol) and a heterogeneous aromatic framework comprising coniferyl, sinapyl, and p-coumaryl alcohol subunits . This compound exhibits antioxidant, antimicrobial, and UV-absorbing properties, making it a candidate for drug delivery systems, biodegradable polymers, and cosmetic formulations .

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O6/c1-4-8(13)5-3-6(12)10(16-2)9(14)7(5)11(15)17-4/h3-4,8,12-14H,1-2H3/t4-,8-/m1/s1

InChI Key

ZLLQQKITWRWKTD-SPGJFGJESA-N

Isomeric SMILES

C[C@@H]1[C@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O

Canonical SMILES

CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O

Origin of Product

United States

Preparation Methods

Fungal Fermentation and Biosynthesis

Strain Selection and Culture Conditions

Lignicol is produced by select strains of Scytalidium lignicola, a wood-decaying fungus prevalent in coniferous and hardwood ecosystems. Strain specificity is critical, as only certain isolates synthesize detectable quantities of the metabolite. For instance, Pesante’s 1957 isolate of Sc. lignicola demonstrated consistent this compound production under submerged fermentation, whereas related species like Sc. album and Sc. aurantiacum lacked this capability.

Liquid shake cultures using glucose-supplemented media (pH 5.5) at 25–28°C for 6–8 weeks are optimal. Static incubation promotes mycelial mat formation, which secretes this compound into the extracellular medium. Microcrystalline cellulose (1% w/v) enhances yield by mimicking natural lignocellulosic substrates.

Extraction and Preliminary Purification

Filtration and Ultrafiltration

Post-fermentation broth is sequentially filtered to remove biomass:

  • Coarse filtration (Whatman #4 cellulose) eliminates mycelial debris.
  • Ultrafiltration (5 kDa polyethersulfone membranes) isolates low-molecular-weight metabolites.

Solvent Extraction

This compound’s moderate polarity (logP ≈ 2.1) favors ethyl acetate for liquid-liquid extraction. Acidifying the filtrate to pH 3 improves partitioning efficiency, with triple ethyl acetate washes recovering >85% of the compound. The organic phase is dried under reduced pressure and reconstituted in methanol for further processing.

Table 1: Solvent Efficiency for this compound Extraction
Solvent Dielectric Constant Recovery (%)
Ethyl Acetate 6.0 88 ± 3
Dichloromethane 8.9 72 ± 5
Methanol 32.7 65 ± 4

Data adapted from lignan extraction studies and fungal metabolite protocols.

Chromatographic Purification

Column Chromatography

Crude extracts are fractionated on silica gel columns (230–400 mesh) using a gradient of hexane:ethyl acetate (9:1 to 1:1). This compound elutes at 40–50% ethyl acetate, identified by TLC (Rf 0.35 in hexane:EtOAc 3:7).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm) with acetonitrile/water gradients. At 280 nm detection, this compound peaks at 18.2 min under 10–90% acetonitrile over 45 min.

Analytical Characterization

Spectroscopic Identification

  • UV-Vis : λmax 278 nm (conjugated diene system).
  • MS (ESI-) : m/z 239.08 [M-H]⁻, fragment ions at 195.06 (loss of CO₂) and 151.04 (additional H₂O loss).
  • ¹H NMR : δ 6.78 (d, J=8.4 Hz, H-5), δ 3.89 (s, OCH₃), δ 2.90 (m, H-7).

Stability Considerations

This compound degrades above 100°C, necessitating storage at -80°C in methanol. Photodegradation studies indicate <5% decomposition under ambient light over 72 hours.

Challenges and Optimization

Yield Limitations

Reported yields from fungal cultures remain low (0.2–0.5 mg/L), attributed to:

  • Competitive biosynthesis of co-metabolites like scytalone.
  • Inefficient export mechanisms in submerged cultures.

Synthetic Approaches

Total synthesis routes are unexplored, but retrosynthetic analysis suggests a Diels-Alder strategy using quinone methide intermediates. This could circumvent reliance on fungal biosynthesis.

Chemical Reactions Analysis

Types of Reactions

Lignicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.

    Reduction: Reductive depolymerization using hydrogen donors and catalysts like palladium or nickel.

    Substitution: Electrophilic substitution reactions where functional groups are introduced into the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.

    Reduction: Hydrogen gas, palladium, nickel, and other hydrogenation catalysts.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various phenolic compounds, aldehydes, and ketones .

Scientific Research Applications

Lignicol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Critical Analysis of Methodologies

Studies comparing these compounds often employ:

  • Chromatographic Techniques : HPLC and GC-MS for purity assessment .
  • Spectroscopic Methods : FT-IR and NMR to resolve structural heterogeneity in this compound .
  • In Vitro Assays : Standardized DPPH and MIC tests for bioactivity .

Limitations: Variability in lignin sources (kraft vs. organosolv) and inconsistent tannic acid purity grades complicate direct comparisons .

Q & A

How to formulate a research question on Lignicol's mechanism of action using the PICO(T) framework?

Methodological Answer: The PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) helps structure hypotheses for systematic inquiry. For this compound:

  • Population: Define the biological system (e.g., specific cell lines, enzyme targets).
  • Intervention: Specify this compound’s dosage, administration route, and molecular form.
  • Comparison: Use a control (e.g., untreated cells, a known inhibitor).
  • Outcome: Quantify measurable effects (e.g., inhibition rates, gene expression changes).
  • Time: Determine exposure duration and measurement intervals.
    Example: "How does 50 µM this compound (I) inhibit apoptosis in HeLa cells (P) compared to staurosporine (C) over 24 hours (T), measured via caspase-3 activation (O)?" .

Q. What methodologies are recommended for initial characterization of this compound in vitro?

Methodological Answer:

  • Physicochemical Analysis: Use HPLC-MS for purity assessment and structural confirmation .
  • Dose-Response Curves: Conduct MTT assays across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values. Include triplicate replicates and vehicle controls .
  • Solubility and Stability: Test in buffers at physiological pH (7.4) and track degradation via UV-Vis spectroscopy at timed intervals .

Q. How to design a controlled experiment to assess this compound’s stability under varying conditions?

Methodological Answer:

  • Variables: Temperature (4°C, 25°C, 37°C), pH (5.0–9.0), and light exposure.
  • Controls: Include a reference compound with known stability (e.g., ascorbic acid).
  • Data Collection: Sample at 0, 12, 24, 48 hours; analyze via LC-MS for degradation products.
  • Table Example:
ConditionTemperaturepHLight ExposureDegradation (%) at 24h
14°C7.4None2.1 ± 0.3
237°C7.4Ambient15.6 ± 1.2

Advanced Research Questions

Q. How to address discrepancies in reported pharmacological effects of this compound across studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare studies using PRISMA guidelines, noting differences in models (e.g., in vivo vs. in vitro), dosages, or endpoints .
  • Experimental Replication: Repeat conflicting protocols with standardized conditions (e.g., cell passage number, serum concentration).
  • Statistical Reconciliation: Apply sensitivity analysis to identify variables most affecting outcomes (e.g., ANOVA with post-hoc tests) .

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in complex biological systems?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Multivariate Analysis: Use PCA or PLS regression to disentangle correlated variables (e.g., cytotoxicity vs. metabolic inhibition) .
  • Error Propagation: Quantify uncertainty in IC₅₀ values via bootstrapping or Monte Carlo simulations .

Q. How to integrate omics data with traditional assays to elucidate this compound’s multi-target effects?

Methodological Answer:

  • Transcriptomics: Pair RNA-seq data (differentially expressed genes) with phenotypic assays (e.g., migration inhibition) to identify key pathways .
  • Network Pharmacology: Use STRING or KEGG databases to map this compound’s targets onto protein interaction networks. Validate hubs via siRNA knockdown .
  • Data Triangulation: Cross-reference proteomics (e.g., LC-MS/MS) with molecular docking studies to prioritize high-confidence targets .

Guidance for Data Reporting and Reproducibility

  • Raw Data Management: Archive spectra, chromatograms, and raw imaging files in FAIR-compliant repositories (e.g., Zenodo) .
  • Replication Protocols: Detail equipment calibration, batch numbers for reagents, and software versions in supplementary materials .
  • Contradiction Analysis: Use funnel plots or Egger’s test to assess publication bias in meta-analyses .

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